molecular formula C14H18N4O2 B5489874 1-Tert-butyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

1-Tert-butyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

Cat. No.: B5489874
M. Wt: 274.32 g/mol
InChI Key: RCUSBKKKHKOXKU-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is an organic compound that belongs to the class of ureas

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea typically involves the reaction of tert-butyl isocyanate with a suitable oxadiazole derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

1-Tert-butyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy. The tert-butyl group can influence the compound’s solubility and stability, affecting its overall bioavailability and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Tert-butyl-3-[(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl]urea
  • 1-Tert-butyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]urea
  • 1-Tert-butyl-3-[(2-chloro-5-methylpyridin-3-yl)methyl]urea

Uniqueness

1-Tert-butyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is unique due to the presence of the phenyl group, which can enhance its interaction with biological targets compared to other similar compounds. The oxadiazole ring provides additional stability and potential for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

1-tert-butyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-14(2,3)17-13(19)15-9-11-16-12(18-20-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUSBKKKHKOXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=NC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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